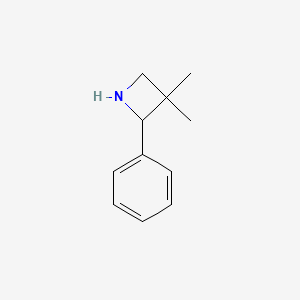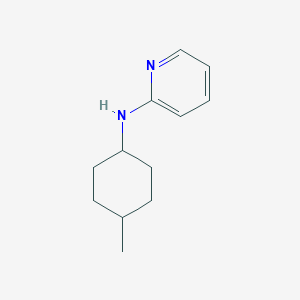
3,3-Dimethyl-2-phenylazetidine
Overview
Description
3,3-Dimethyl-2-phenylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C11H15N. This compound is characterized by its azetidine ring, which is substituted with two methyl groups at the 3-position and a phenyl group at the 2-position. The presence of the azetidine ring imparts significant ring strain, making this compound an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions in an alkaline aqueous medium. The use of microwave irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines .
Scientific Research Applications
3,3-Dimethyl-2-phenylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-phenylazetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and electronic properties of the azetidine ring make it reactive towards various biological targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
3,3-Dimethylazetidine: Similar to 3,3-Dimethyl-2-phenylazetidine but lacks the phenyl group.
2-Phenylazetidine: Contains a phenyl group but lacks the two methyl groups at the 3-position.
Uniqueness: this compound is unique due to the combination of its azetidine ring with both methyl and phenyl substituents. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
3,3-dimethyl-2-phenylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12-10(11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZEDNCUGQGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)




![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)
![4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1461984.png)
![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)






